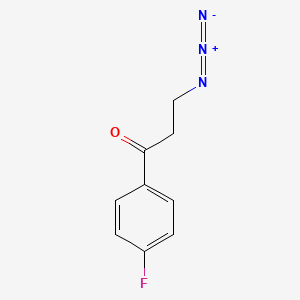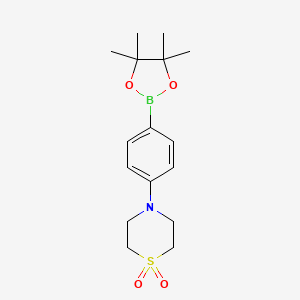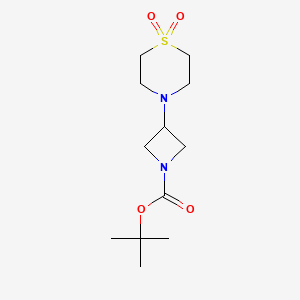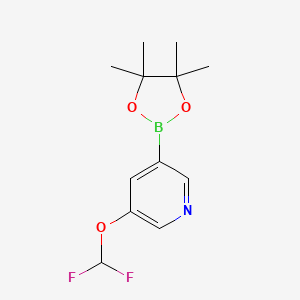![molecular formula C13H8F3NO3 B1398018 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 869109-14-8](/img/structure/B1398018.png)
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Vue d'ensemble
Description
“4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” is a chemical compound with the CAS Number: 869109-14-8 . It has a molecular weight of 283.21 and its IUPAC name is 4-((4-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F3NO3/c14-13(15,16)9-5-6-17-11(7-9)20-10-3-1-8(2-4-10)12(18)19/h1-7H,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Coordination Networks and Metal-Organic Frameworks (MOFs):
- Compounds synthesized using derivatives of this acid have been utilized in the creation of coordination networks and MOFs. These structures are noted for their water-induced phase transformations and chromotropism, which were confirmed by thermal analysis and X-ray powder diffraction (XRPD) analysis (Mehlana, Bourne, & Ramon, 2012).
- Novel coordination polymers have been synthesized under hydrothermal conditions, demonstrating the versatile coordination abilities of pyridine-substituted triazolyl benzoate ligand. These complexes show diverse architectural structures and exhibit luminescent and magnetic properties (Du et al., 2016).
Supramolecular Chemistry and Liquid Crystals:
- Research on supramolecular liquid crystalline complexes formed by intermolecular hydrogen bond formation highlights the ability of these compounds to create stable liquid crystalline phases over a broad temperature range (Alaasar & Tschierske, 2019).
- Studies on hydrogen-bonded co-crystal structures of benzoic acid derivatives reveal how they assemble into specific geometric configurations, contributing to the understanding of molecular interactions in crystal engineering (Lemmerer & Bourne, 2012).
Photophysical and Luminescent Properties:
- Lanthanide-based coordination polymers assembled from derivatives of these compounds have been characterized for their photophysical properties. The coordinated benzoate ligands serve as efficient light-harvesting chromophores, and some of these compounds exhibit bright green luminescence efficiencies (Sivakumar et al., 2011).
- The luminescence properties of 1D lanthanide coordination complexes derived from pyridinyl benzoic acid have been studied, revealing their potential in materials science, particularly in the development of luminescent materials (Hou et al., 2013).
Molecular Assemblies and Chiral Properties:
- Research on the ordering of derivatives of this acid at metal surfaces has provided insights into the supramolecular chirality and mesoscopic correlation in one-dimensional hydrogen-bonded assemblies. This research contributes to the understanding of chiral resolution at the nanoscale level (Weckesser et al., 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-6-17-11(7-9)20-10-3-1-8(2-4-10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHPBHICQXUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217645 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | |
CAS RN |
869109-14-8 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869109-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



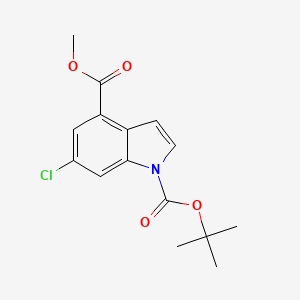
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)


